molecular formula C13H14N2O B1628883 6-(Benzyloxy)-5-methylpyridin-3-amine CAS No. 331809-27-9

6-(Benzyloxy)-5-methylpyridin-3-amine

Cat. No.: B1628883
CAS No.: 331809-27-9
M. Wt: 214.26 g/mol
InChI Key: FTANWMMNEWJCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-5-methylpyridin-3-amine (CAS: 331809-27-9) is a pyridine derivative with a benzyloxy substituent at the 6-position, a methyl group at the 5-position, and an amine group at the 3-position. The benzyloxy group enhances lipophilicity, which can influence bioavailability and membrane permeability, while the amine group provides a site for further functionalization .

Properties

CAS No.

331809-27-9

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

5-methyl-6-phenylmethoxypyridin-3-amine

InChI

InChI=1S/C13H14N2O/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9,14H2,1H3

InChI Key

FTANWMMNEWJCNX-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1OCC2=CC=CC=C2)N

Canonical SMILES

CC1=CC(=CN=C1OCC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 6-(Benzyloxy)-5-methylpyridin-3-amine differ primarily in substituent groups, which significantly impact their physical-chemical properties, reactivity, and applications. Below is a detailed analysis:

Substituent Variations and Their Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Differences vs. Target Compound
This compound 331809-27-9 C₁₃H₁₄N₂O 214.27 g/mol 6-benzyloxy, 5-methyl Reference compound
6-Methoxy-5-methylpyridin-3-amine 52090-56-9 C₇H₁₀N₂O 138.17 g/mol 6-methoxy, 5-methyl Methoxy (smaller, less lipophilic) vs. benzyloxy
6-(Benzyloxy)-5-bromopyridin-3-amine 1512197-33-9 C₁₂H₁₁BrN₂O 279.13 g/mol 6-benzyloxy, 5-bromo Bromine (electron-withdrawing) replaces methyl
6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine 1874579-56-2 C₁₃H₁₃BrN₂O 293.16 g/mol 6-benzyloxy, 5-bromo, 4-methyl Additional methyl at 4-position increases steric hindrance
5-(2-Methoxypyridin-3-yl)pyridin-2-amine 1249109-42-9 C₁₁H₁₁N₃O 201.23 g/mol Bipyridine core, 2-methoxy Bicyclic structure with altered substitution pattern

Key Observations:

  • Lipophilicity : The benzyloxy group in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated) compared to methoxy analogs (logP ~1.0–1.5), which may improve blood-brain barrier penetration in drug design .
  • Steric Hindrance : Addition of a methyl group at the 4-position (1874579-56-2) could hinder access to the amine group, reducing its participation in reactions like amidation or reductive amination .

Physical-Chemical Properties

Table 2: Comparative Physical Data
Property This compound 6-Methoxy-5-methylpyridin-3-amine 6-(Benzyloxy)-5-bromopyridin-3-amine
Melting Point Not reported 128–130°C Not reported
Solubility (Water) Low (<0.1 mg/mL) Moderate (~1 mg/mL) Very low (<0.01 mg/mL)
UV-Vis λmax (nm) ~265 (π→π*) ~260 ~270 (bromine effect)

Notes:

  • Bromine's electron-withdrawing nature red-shifts UV absorption in 1512197-33-9 compared to the target compound .
  • The methoxy analog’s higher water solubility makes it preferable for aqueous-phase reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.